Fenoldopam Hydrobromide

Description

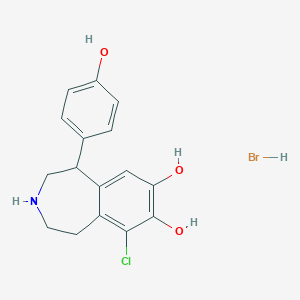

Structure

3D Structure of Parent

Properties

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGOSRLTVBPLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-56-9 (Parent) | |

| Record name | Fenoldopam hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501017273 | |

| Record name | Fenoldopam monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-54-1 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOLDOPAM HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Fenoldopam Hydrobromide

Receptor Binding and Selectivity Profiles

Fenoldopam (B1199677) is a potent and selective agonist for the dopamine (B1211576) D1-like receptor subtype. researchgate.netoup.com This interaction is the principal driver of its therapeutic action. The binding to D1-like receptors is stereoselective, with the R-isomer of fenoldopam possessing an affinity approximately 250-fold higher than that of the S-isomer. nih.govdrugbank.comfda.gov

Radioligand binding studies have quantified this high affinity. In rat striatal membrane preparations, [3H]-fenoldopam was found to label a single high-affinity binding site with a dissociation constant (Kd) of 2.3 nM. nih.gov This high affinity underscores its potency as a D1-like receptor agonist. Upon binding, fenoldopam stimulates the Gs alpha subunit of the G protein-coupled D1 receptor. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular concentrations of cyclic AMP (cAMP). nimbot.com The elevation in cAMP results in the vasodilation of various arterial beds, including renal, mesenteric, and coronary arteries. researchgate.net

Recent structural biology studies have revealed that fenoldopam can bind to the D1 receptor in two distinct locations: the traditional orthosteric binding pocket and an extended binding pocket. nih.gov This dual-binding mode may influence its functional activity and downstream signaling pathways. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Receptor Target | Dopamine D1-like Receptor | researchgate.net |

| Action | Agonist | nih.govdrugbank.com |

| Dissociation Constant (Kd) | 2.3 nM (in rat striatum) | nih.gov |

| Stereoselectivity | R-isomer has ~250-fold higher affinity than S-isomer | nih.govdrugbank.comfda.gov |

| Post-receptor Mechanism | Stimulates adenylyl cyclase, increasing intracellular cAMP | nimbot.com |

In addition to its primary activity at D1-like receptors, fenoldopam also binds to alpha-2 (α2) adrenoceptors with moderate affinity. nih.govdrugbank.com Unlike its agonist action at dopamine receptors, its interaction with α2-adrenoceptors is antagonistic. nih.govoup.com This antagonist activity is considered weaker than its D1 receptor agonist activity. nih.gov

Functional studies in animal models have demonstrated that fenoldopam produces D1 receptor-mediated vasodilation at doses 20 to 30 times lower than those required to block vascular α2-adrenoceptors, highlighting the dominance of its D1 agonist effects in vivo. oup.com Research in rabbits has shown that fenoldopam can block prejunctional α2-autoreceptors on postganglionic sympathetic axons, which can lead to an increased overflow of norepinephrine (B1679862). nih.gov However, at therapeutic concentrations used in humans, fenoldopam is not considered a selective alpha-adrenoceptor antagonist. researchgate.net

| Parameter | Value/Description | Reference |

|---|---|---|

| Receptor Target | Alpha-2 (α2) Adrenoceptor | nih.govdrugbank.com |

| Action | Antagonist | nih.govoup.com |

| Affinity | Moderate | nih.govdrugbank.com |

| Functional Potency Comparison | D1 agonist effects observed at doses 20-30 times lower than those needed for α2-blockade in vivo | oup.com |

A key feature of fenoldopam's pharmacological profile is its high selectivity for the D1-like receptor over other major receptor subtypes. nih.govdrugbank.com This selectivity contributes to its specific mechanism of action and differentiates it from less selective compounds like dopamine itself.

Absence of Significant Affinity for Other Receptor Subtypes

Dopamine D2-like Receptors

Fenoldopam exhibits no significant affinity for dopamine D2-like receptors. nih.govdrugbank.comresearchgate.net This lack of interaction means it does not produce agonist or antagonist effects at these sites, which are associated with different physiological and neurological functions compared to D1-like receptors. nih.govdrugbank.com

Alpha-1 and Beta-Adrenoceptors

Similarly, fenoldopam lacks significant affinity for both alpha-1 (α1) and beta (β) adrenoceptors. nih.govdrugbank.comnimbot.com This is a crucial distinction from other catecholamine-related drugs, such as dopamine and norepinephrine, which have potent effects at these adrenergic receptors. oup.com

Serotonin (B10506) (5HT1 and 5HT2) Receptors

Research has also established that fenoldopam does not have any significant affinity for serotonin receptor subtypes 5HT1 and 5HT2. nih.govdrugbank.com

This high degree of receptor selectivity is summarized in the table below.

| Receptor Subtype | Affinity/Interaction | Reference |

|---|---|---|

| Dopamine D2-like | No significant affinity | nih.govdrugbank.com |

| Alpha-1 Adrenoceptor | No significant affinity | nih.govdrugbank.com |

| Beta-Adrenoceptor | No significant affinity | nih.govdrugbank.comnimbot.com |

| Serotonin (5HT1, 5HT2) | No significant affinity | nih.govdrugbank.com |

Muscarinic Receptors

Detailed receptor binding studies have established that fenoldopam exhibits a high degree of selectivity. The compound shows no significant affinity for muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.govfda.govfda.gov This lack of interaction is a key feature of its pharmacological profile, distinguishing it from other agents that may have broader receptor activity. Its mechanism of action is therefore not mediated through the cholinergic pathways associated with muscarinic receptors. drugbank.comnih.govfda.gov

Stereoisomeric Activity: R-Isomer Dominance

Fenoldopam is administered as a racemic mixture, meaning it consists of equal amounts of two enantiomers: the R-isomer and the S-isomer. drugbank.comnih.govnih.gov However, the pharmacological activity is almost exclusively attributed to the R-isomer. drugbank.comfda.govfda.gov Research has demonstrated that the R-enantiomer possesses a significantly higher affinity for the dopamine D1-like receptor, being approximately 250 times more potent than the S-enantiomer. drugbank.comnih.govfda.govfda.gov

Studies in animal models have confirmed that the pronounced renal and systemic vasodilator effects of fenoldopam are properties of the R-enantiomer, while the S-enantiomer is considered essentially inactive. nih.gov The metabolism of fenoldopam is also stereoselective, with the R- and S-isomers undergoing different primary metabolic transformations, including sulfation, glucuronidation, and methylation. nih.govfda.gov

| Isomer | Primary Metabolites Identified |

|---|---|

| R-Fenoldopam (R-FEN) | Fenoldopam-8-sulfate (8-SO4), 7-methoxy fenoldopam (7-MeO), 8-methoxy fenoldopam (8-MeO), and two glucuronidated products. nih.govfda.gov |

| S-Fenoldopam (S-FEN) | Fenoldopam-7-sulfate (7-SO4), a second unidentified sulfated product, 7-methoxy fenoldopam (7-MeO), 8-methoxy fenoldopam (8-MeO), and two glucuronidated products. nih.govfda.gov |

Intracellular Signaling Cascades

The therapeutic effects of fenoldopam are a direct result of its ability to trigger specific intracellular signaling cascades upon binding to its target receptor.

G-Protein Coupled Receptor Activation Mechanisms

The primary molecular target of fenoldopam is the dopamine D1 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. patsnap.comnih.gov Specifically, the D1 receptor is canonically coupled to the Gαs/olf class of G-proteins. nih.gov Upon agonist binding by fenoldopam, the D1 receptor undergoes a conformational change, which in turn activates the associated G-protein. nih.gov This activation event involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G-protein, causing the Gαs subunit to dissociate from the beta-gamma subunit complex. nih.gov Research also indicates that in the renal proximal tubule, the D1 receptor may also couple with G(q/11) proteins, suggesting pathway diversity in different tissues. physiology.org

Adenylate Cyclase Modulation and Cyclic AMP Accumulation

The dissociated and activated Gαs subunit directly interacts with and stimulates the enzyme adenylate cyclase. patsnap.comnih.govyoutube.com This enzyme is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger molecule, cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov Fenoldopam has been shown to stimulate the accumulation of intracellular cAMP in a dose-dependent fashion. medchemexpress.comoup.com In specific in vitro assays, fenoldopam activated adenylate cyclase with a half-maximal effective concentration (EC50) of 57 nmol/L. oup.com This elevation of intracellular cAMP is the pivotal step that links receptor activation to the eventual cellular response. nih.gov

Downstream Cellular Effects

The increase in cAMP concentration initiates a series of downstream events that alter cellular function, particularly in the vascular system.

Vascular Smooth Muscle Relaxation Pathways

The primary downstream effector of cAMP in vascular smooth muscle cells is Protein Kinase A (PKA). nih.govyoutube.comnih.gov The accumulation of cAMP leads to the activation of PKA. nih.gov Activated PKA then phosphorylates several intracellular proteins, a key one being Myosin Light Chain Kinase (MLCK). nih.gov Phosphorylation of MLCK by PKA leads to its inactivation. nih.gov

Inactive MLCK is unable to phosphorylate the myosin light chains, a critical step required for the interaction between myosin and actin filaments. nih.gov This inhibition of actin-myosin cross-bridge formation prevents the contraction of the smooth muscle cell, resulting in muscle relaxation. patsnap.comnih.gov This effect is particularly prominent in arterial vascular beds, including the renal, mesenteric, coronary, and peripheral arteries, leading to vasodilation. fda.govfda.govmdpi.com Additionally, some evidence suggests a potential complementary mechanism where fenoldopam may stimulate D1 receptors on the vascular endothelium, prompting the release of an endothelium-derived relaxing factor that further contributes to smooth muscle relaxation. oup.com

Renal Tubular Cell Activity Modulation

Fenoldopam hydrobromide exerts a significant and direct influence on the activity of renal tubular cells, leading to notable changes in electrolyte and water handling by the kidneys. This modulation is primarily responsible for the compound's characteristic natriuretic and diuretic effects, which occur in conjunction with its established impact on renal hemodynamics. The cellular pharmacology of fenoldopam within the renal tubules is complex, involving the activation of specific dopamine receptors and the subsequent alteration of key ion transport mechanisms.

Research has consistently demonstrated that the natriuresis induced by fenoldopam is not solely a consequence of increased renal blood flow but stems from a direct action on the tubular epithelium. nih.gov Studies in humans have shown a dissociation between the effects on renal plasma flow and the urinary sodium excretion, indicating a direct tubular mechanism. nih.gov This direct effect is mediated through the activation of dopamine D1-like receptors, which are expressed on the cells of the renal tubules, particularly the proximal convoluted tubule. mdpi.comoup.com

Upon binding to these D1-like receptors, fenoldopam initiates a cascade of intracellular signaling events that ultimately inhibit the activity of key sodium transporters. A primary target of this action is the Na+/K+-ATPase pump located on the basolateral membrane of the proximal tubule cells. ahajournals.org By inhibiting this pump, fenoldopam reduces the driving force for sodium reabsorption from the tubular fluid. ahajournals.org Furthermore, fenoldopam has been shown to inhibit the Na+/H+ exchanger isoform 3 (NHE3), which is crucial for sodium entry into the proximal tubule cells from the tubular lumen. researchgate.netnih.gov The inhibition of both NHE3 and Na+/K+-ATPase activity leads to a significant decrease in the reabsorption of sodium in the proximal tubule, resulting in increased sodium delivery to the more distal parts of the nephron and ultimately, enhanced sodium excretion in the urine (natriuresis). ahajournals.orgresearchgate.net

Interestingly, the modulation of renal tubular cell activity by fenoldopam also involves an interaction with the renin-angiotensin system. Studies have revealed a cooperative relationship between dopamine D1-like receptors and angiotensin type 2 (AT2) receptors in the proximal tubule. ahajournals.orgahajournals.org Activation of D1-like receptors by fenoldopam can lead to an increased expression of AT2 receptors on the plasma membrane of proximal tubule cells. ahajournals.org The concurrent stimulation of both receptor types appears to work synergistically to inhibit sodium transport. ahajournals.org

The natriuretic and diuretic effects of fenoldopam have been quantified in several clinical studies. For instance, in hypertensive patients, intravenous infusion of fenoldopam has been shown to increase sodium excretion by as much as 202%. nih.govahajournals.org This is accompanied by a significant rise in the fractional excretion of sodium, which is a measure of the proportion of filtered sodium that is excreted in the urine. nih.gov

The following table summarizes the key research findings on the effects of fenoldopam on renal tubular cell activity and associated physiological parameters.

| Parameter | Effect of Fenoldopam | Key Research Findings |

| Sodium Excretion (Natriuresis) | Significant Increase | Studies have reported increases of up to 202% in hypertensive patients. nih.govahajournals.org This effect is sustained during infusion and is a result of direct tubular action. nih.gov |

| Fractional Excretion of Sodium (FENa) | Significant Increase | In normal male subjects, FENa rose from a baseline of 1.6% to 2.7% during fenoldopam infusion. nih.gov |

| Renal Tubular Transporters | Inhibition | Fenoldopam inhibits the activity of Na+/K+-ATPase and the Na+/H+ exchanger (NHE3) in proximal tubule cells. ahajournals.orgresearchgate.net |

| Dopamine Receptor Activity | D1-like Receptor Agonism | Fenoldopam acts as a selective agonist at dopamine D1-like receptors on renal tubular cells to initiate its effects. mdpi.comoup.com |

| Interaction with Angiotensin Receptors | Cooperative Inhibition of Sodium Transport | Fenoldopam-induced D1-like receptor activation increases the expression of angiotensin type 2 (AT2) receptors, leading to a synergistic inhibition of sodium reabsorption. ahajournals.orgahajournals.org |

| Urine Output (Diuresis) | Increase | Fenoldopam administration is associated with an increase in urine flow rate. nih.govmdpi.com |

| Potassium Excretion | No Significant Change | Studies have shown that while sodium excretion is markedly increased, potassium excretion does not change significantly during fenoldopam infusion. nih.gov |

Pharmacodynamics of Fenoldopam Hydrobromide

Systemic Hemodynamic Responses

The systemic hemodynamic effects of fenoldopam (B1199677) hydrobromide are a direct consequence of its vasodilatory action on peripheral arteries. aafp.orgnih.gov

Peripheral Vascular Resistance Alterations

Fenoldopam is a potent arterial vasodilator that significantly reduces systemic vascular resistance. nih.govwikipedia.org This effect is mediated through the activation of postsynaptic D1 receptors located on vascular smooth muscle, leading to arterial dilation and a subsequent decrease in total peripheral resistance. youtube.comahajournals.org This vasodilatory effect is observed in coronary, renal, mesenteric, and peripheral arteries. drugs.comnih.gov

Blood Pressure Homeostasis Modulation

The reduction in peripheral vascular resistance directly leads to a dose-dependent decrease in both systolic and diastolic blood pressure. drugs.com Fenoldopam is effective in managing severe hypertension by rapidly, yet controllably, lowering blood pressure. drugs.comnih.gov The antihypertensive effect has a quick onset, with a substantial portion of the effect seen within 15 minutes of administration. drugs.com

Cardiac Output and Heart Rate Dynamics

In response to the reduction in systemic vascular resistance and blood pressure, a reflex-mediated increase in heart rate and cardiac output can occur. aafp.orgnih.gov The increase in cardiac output is primarily driven by a rise in stroke volume and heart rate as a compensatory mechanism to the vasodilation. oup.com However, some studies have noted that at lower infusion rates, the tachycardic effect may diminish over time. drugs.com In some instances, fenoldopam has been shown to increase cardiac output without consistent changes in pulmonary wedge pressure or right atrial pressure. aafp.org

Plasma Catecholamine Concentration Influence

The administration of fenoldopam may lead to an increase in plasma norepinephrine (B1679862) concentrations. drugs.comdrugbank.com This is considered a reflexive response to the vasodilation and subsequent drop in blood pressure. ahajournals.org Despite this, fenoldopam has minimal direct effects on adrenergic receptors. nih.govnih.gov

Organ-Specific Physiological Effects

Fenoldopam exhibits a notable selectivity for the renal vasculature, leading to significant organ-specific physiological effects.

Renal Vasculature and Perfusion Enhancement

Fenoldopam is a selective renal vasodilator, acting on D1 receptors in the renal arteries to increase renal blood flow. mdpi.comahajournals.org It causes vasodilation of both the afferent and efferent arterioles, as well as the arcuate and interlobular arteries. mdpi.com This leads to a significant increase in renal perfusion. nih.gov Studies have demonstrated a dose-dependent increase in renal blood flow, with higher doses resulting in greater perfusion. nih.gov This enhanced renal perfusion occurs even as systemic blood pressure is being lowered. oup.com

The following table summarizes the observed effects of Fenoldopam on key renal parameters:

| Parameter | Observed Effect | Reference |

| Renal Blood Flow | Increase of 30-40% | mdpi.com |

| Glomerular Filtration Rate (GFR) | Enhancement of 15-20% | mdpi.com |

| Renal Vascular Resistance | Reduction of over 40% | ahajournals.org |

This selective renal vasodilation and perfusion enhancement underscore the unique pharmacodynamic profile of fenoldopam hydrobromide. ahajournals.org

Mesenteric and Coronary Vascular Bed Responses

The vasodilatory effects of fenoldopam are not limited to the renal vasculature. As a selective dopamine-1 receptor agonist, it also acts on D1 receptors present in other vascular beds. mdpi.com

Mesenteric Vasculature: Fenoldopam induces vasodilation in the mesenteric arteries, leading to increased blood flow to the gastrointestinal tract. nih.govpatsnap.com In studies with conscious spontaneously hypertensive rats, the mesenteric vascular bed demonstrated the greatest reactivity to fenoldopam, with maximal blood flow increases of 69 ± 10%. nih.gov

Coronary Vasculature: D1 receptors are also located in the coronary arteries, and their stimulation by fenoldopam results in coronary vasodilation. patsnap.com However, one study in patients undergoing elective coronary revascularization found that a low dose of fenoldopam did not influence coronary conduit blood flow to a clinically significant extent, though a small, nonsignificant increase in left internal mammary artery blood flow was observed. nih.gov

Ocular Fluid Dynamics and Intraocular Pressure Implications

Fenoldopam has been shown to have effects on intraocular pressure (IOP). Research indicates that intravenous fenoldopam can lead to an increase in IOP in patients with ocular hypertension or primary open-angle glaucoma. nih.gov In one study, the mean baseline IOP increased from 29.2 mmHg to a mean maximum of 35.7 mmHg during fenoldopam infusion. nih.gov Another study in patients with accelerated/malignant hypertension found that fenoldopam caused a dose-dependent increase in IOP, from 16 ± 1 to 20 ± 2 mm Hg, an effect not seen with sodium nitroprusside despite similar blood pressure reduction. nih.gov This suggests that the increase in IOP is a result of specific D1 receptor activation and not a reflex response to blood pressure changes. nih.gov The mechanism is thought to be related to the role of dopamine-1 receptors in the regulation of intraocular pressure. nih.gov

Pharmacokinetics of Fenoldopam Hydrobromide

Biotransformation Pathways

The metabolic clearance of fenoldopam (B1199677) is predominantly achieved through several key conjugation reactions. These pathways transform the parent drug into more water-soluble compounds, facilitating their excretion from the body. Studies using radiolabeled fenoldopam have shown that approximately 90% of an infused dose is eliminated in the urine, with the remaining 10% excreted in the feces. drugbank.com Only about 4% of the administered dose is excreted as unchanged fenoldopam. nih.gov

The primary routes for the biotransformation of fenoldopam involve methylation, glucuronidation, and sulfation. drugbank.comnih.gov These processes are stereoselective, meaning they differ for the R- and S-isomers of fenoldopam. nih.gov

Methylation is a significant pathway in fenoldopam metabolism. nih.gov This reaction involves the addition of a methyl group to the fenoldopam molecule. Research has identified two key methylated metabolites: 7-methoxy fenoldopam (7-MeO) and 8-methoxy fenoldopam (8-MeO). fda.gov The formation of 7-MeO from both the R- and S-isomers of fenoldopam occurs at a similar rate. nih.gov However, the subsequent metabolism of 7-MeO is stereospecific and proceeds more slowly for the S-isomer. nih.govfda.gov

Glucuronidation is another major conjugation pathway for fenoldopam. nih.govdrugs.com This process, catalyzed by glucuronyltransferases, attaches a glucuronic acid moiety to the drug, significantly increasing its water solubility. Both the R- and S-isomers of fenoldopam undergo glucuronidation, resulting in the formation of two distinct glucuronidated products for each isomer. nih.govfda.gov

Sulfation plays a crucial role in the metabolism of fenoldopam and is a stereoselective process. nih.gov The R-isomer is metabolized to fenoldopam-8-sulfate (8-SO4), while the S-isomer is converted to fenoldopam-7-sulfate (7-SO4). nih.govfda.gov Studies have demonstrated that there can be a metabolic interaction between fenoldopam and other compounds that also undergo sulfation, such as acetaminophen (B1664979). nih.gov This interaction is believed to stem from competition for inorganic sulfate. nih.gov

A distinguishing characteristic of fenoldopam's metabolism is that it does not involve the cytochrome P450 (CYP450) enzyme system. drugbank.comnih.govnih.gov This is significant because the CYP450 system is responsible for the metabolism of a vast number of drugs, and its inhibition or induction is a common source of drug-drug interactions. The fact that fenoldopam's metabolism bypasses this system suggests a lower potential for certain types of drug-drug interactions. nih.govfda.gov

The primary metabolites of fenoldopam are products of the conjugation reactions mentioned above. These metabolites are pharmacologically inactive. drugs.com The main identified metabolites are various sulfate, glucuronide, and methoxy (B1213986) derivatives of the parent compound. fda.gov

In-vitro studies using human liver preparations have been instrumental in identifying the specific metabolic products of each fenoldopam isomer. nih.govfda.gov For the R-isomer (the pharmacologically active form), the identified metabolites include fenoldopam-8-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and two glucuronidated products. nih.gov The S-isomer is metabolized to fenoldopam-7-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, two glucuronidated products, and a second, unidentified sulfated product. nih.gov Further metabolism of the 7-methoxy fenoldopam metabolite has also been observed. nih.govfda.gov

Table 1: Summary of Fenoldopam Isomers and their Metabolites

| Isomer | Metabolite |

|---|---|

| R-Fenoldopam | Fenoldopam-8-sulfate |

| 7-methoxy fenoldopam | |

| 8-methoxy fenoldopam | |

| Two glucuronidated products | |

| S-Fenoldopam | Fenoldopam-7-sulfate |

| 7-methoxy fenoldopam | |

| 8-methoxy fenoldopam | |

| Two glucuronidated products | |

| An unknown sulfated product |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Fenoldopam Hydrobromide |

| Fenoldopam |

| R-Fenoldopam |

| S-Fenoldopam |

| Fenoldopam-8-sulfate |

| 7-methoxy fenoldopam |

| 8-methoxy fenoldopam |

| Fenoldopam-7-sulfate |

| Acetaminophen |

| Norepinephrine (B1679862) |

Conjugation Reactions

Elimination Kinetics

The elimination of fenoldopam from the body occurs primarily through metabolic processes, with the resulting inactive metabolites excreted via renal and fecal routes. drugs.com

Renal Excretion Mechanisms

The primary route of elimination for fenoldopam and its metabolites is through the kidneys. drugs.comdrugbank.com Radiolabeled studies have demonstrated that approximately 90% of an infused dose of fenoldopam is recovered in the urine. drugs.comdrugbank.compfizermedical.comnih.gov The drug is extensively metabolized, principally through conjugation processes such as methylation, glucuronidation, and sulfation, into inactive metabolites which are then excreted renally. drugs.comnih.gov This process does not involve the cytochrome P-450 enzyme system. drugbank.comnih.gov

Interestingly, the renal clearance of fenoldopam itself can exceed normal physiological limits for renal blood flow, suggesting a unique mechanism. Research indicates that this may be due to the intrarenal conversion of circulating metabolites, such as fenoldopam-8-sulfate, back into the parent fenoldopam, which contributes to the amount of active drug cleared by the kidney. researcher.life This process appears to be saturable, as fenoldopam's renal plasma clearance decreases nonlinearly with increasing drug exposure. researcher.life

Fecal Elimination Contributions

A smaller portion of the administered fenoldopam dose is eliminated via the gastrointestinal tract. Studies using radiolabeled fenoldopam have shown that approximately 10% of the drug is excreted in the feces. drugs.comdrugbank.compfizermedical.comnih.gov

Unchanged Drug Excretion Proportions

Due to extensive and rapid metabolism, only a very small fraction of fenoldopam is excreted in its original, unchanged form. researchgate.net Clinical data indicate that only about 4% of the total administered dose is excreted as unchanged fenoldopam. drugbank.compfizermedical.comnih.gov The vast majority is converted into inactive conjugates before elimination. drugs.com

Table 1: Fenoldopam Elimination Profile

| Elimination Pathway | Percentage of Dose Excreted | Form of Drug |

| Renal (Urine) | ~90% drugs.comdrugbank.compfizermedical.com | Primarily as inactive metabolites drugs.com |

| Fecal | ~10% drugs.comdrugbank.compfizermedical.com | Metabolites |

| Unchanged Drug | ~4% drugbank.com | Unchanged Fenoldopam |

Systemic Clearance and Distribution Characteristics

Fenoldopam exhibits rapid clearance from the bloodstream and a moderate volume of distribution, consistent with its short duration of action.

Total Body Clearance Rates

Fenoldopam is characterized by high total body clearance. In studies involving hypertensive patients, the mean total body clearance was found to be approximately 30.3 mL/kg/min. nih.govnih.gov Other analyses have reported similar clearance values, ranging from about 37 to 45 mL/min/kg in various patient populations, including those with congestive heart failure or renal impairment, suggesting clearance is not significantly altered by these conditions. fda.gov The population clearance rate for racemic fenoldopam has been estimated at 2.6 L/min. fda.gov Some evidence suggests that total body clearance may increase with the dosage. researchgate.net

Volume of Distribution Dynamics

The volume of distribution (Vd) for fenoldopam indicates its distribution within the body. In hypertensive patients, the volume of distribution has been calculated to be 582 mL/kg (or 0.58 L/kg). nih.govnih.gov Other sources report a volume of distribution of 0.6 L/kg. nih.gov The volume of distribution at steady-state (Vss) has been observed to increase nonlinearly with the dose, ranging from 0.23 L/kg to 0.66 L/kg at lower and higher infusion rates, respectively. researchgate.net Fenoldopam is approximately 85-90% bound to plasma proteins. drugs.com

Table 2: Fenoldopam Clearance and Distribution Parameters

| Pharmacokinetic Parameter | Reported Value |

| Total Body Clearance | 30.3 ± 2.3 mL/kg/min nih.govnih.gov |

| Volume of Distribution (Vd) | 582 ± 62 mL/kg nih.govnih.gov |

| Volume of Distribution (Vss) | 0.23 L/kg to 0.66 L/kg (dose-dependent) researchgate.net |

| Plasma Protein Binding | ~85-90% drugs.com |

Plasma Concentration Time Profiles

Following intravenous administration, this compound exhibits a rapid onset of action, with plasma concentrations quickly reaching a steady state. The time to reach steady-state concentration is approximately 20 minutes. fda.gov This is attributed to its short elimination half-life, which is approximately 5 to 10 minutes in patients with mild to moderate hypertension. nih.gov

Upon initiation of an infusion, the plasma concentration of fenoldopam rises swiftly. Studies have demonstrated that steady-state plasma concentrations are proportional to the infusion rate. For instance, in hypertensive patients, mean steady-state concentrations can range from 1.5 ng/mL at an infusion rate of 0.04 mcg/kg/min to 30 ng/mL at 0.8 mcg/kg/min. fda.gov Once the infusion is stopped, the plasma concentration of fenoldopam declines rapidly due to the drug's high clearance. fda.gov

The relationship between the infusion rate and the resulting plasma concentration has been shown to be linear at rates between 0.025 to 1.0 µg/kg/min. fda.gov In one study involving hypertensive patients, a multi-step infusion regimen was administered, starting at 0.025 µg/kg/min for 15 minutes, followed by 0.05 µg/kg/min for 15 minutes, and finally 0.1 µg/kg/min. The plasma concentration of fenoldopam increased with each step of the infusion, demonstrating a dose-dependent concentration profile.

Table 1: Mean Plasma Concentration of Fenoldopam in Hypertensive Patients (n=5) Following a Stepped Intravenous Infusion

| Time (hours) | Infusion Rate (µg/kg/min) | Mean Plasma Concentration (ng/mL) |

| 0 | 0 | 0 |

| 0.25 | 0.025 | 2.5 |

| 0.5 | 0.05 | 5.0 |

| 0.75 | 0.1 | 8.0 |

| 1.25 | 0.1 | 10.0 |

| 1.75 | 0.1 | 10.5 |

| 2.75 | 0.1 | 10.8 |

Isomeric Pharmacokinetics

Fenoldopam is administered as a racemic mixture, consisting of the R- and S-isomers. The biological activity of fenoldopam is attributed to the R-isomer, which has a significantly higher affinity for the dopamine (B1211576) D1 receptor than the S-isomer. drugbank.com

While the pharmacological activity resides in the R-enantiomer, the pharmacokinetic profiles of the two isomers show some differences. The clearance of R-fenoldopam is greater than that of S-fenoldopam. fda.gov Consequently, at steady state, the plasma concentrations of the R-isomer are lower than those of the S-isomer. fda.gov However, the elimination half-lives of the two enantiomers are similar. fda.gov

In a study evaluating the kinetics of the individual isomers, the half-life of R-fenoldopam was found to be 6.3 minutes, while the half-life of S-fenoldopam was 6.1 minutes. fda.gov The clearance of racemic fenoldopam is high, and it is not significantly altered in patients with severe hepatic failure or end-stage renal disease.

Table 2: Comparison of Pharmacokinetic Parameters of Fenoldopam Isomers

| Parameter | R-Fenoldopam | S-Fenoldopam | Racemic Fenoldopam |

| Clearance (CL) | 3.4 L/min | 1.9 L/min | 2.6 L/min |

| Half-life (t½) | 6.3 min | 6.1 min | 4.6 min |

The metabolism of the isomers is also stereospecific. R-fenoldopam is metabolized to fenoldopam-8-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and two glucuronidated products. The S-isomer is metabolized to fenoldopam-7-sulfate, another sulfated product, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and two glucuronidated products. fda.gov

Clinical Research and Therapeutic Applications of Fenoldopam Hydrobromide

Management of Acute Hypertension

Fenoldopam (B1199677) is a parenterally administered agent recognized for its efficacy in the management of acute hypertensive episodes. oup.comumn.edu Its rapid onset and short half-life of approximately four to five minutes allow for controlled and titratable blood pressure reduction, which is crucial in emergent situations. oup.com

Hypertensive Emergencies and Associated End-Organ Dysfunction

Hypertensive emergencies are critical medical conditions characterized by a severe elevation in blood pressure accompanied by acute, life-threatening end-organ damage. uspharmacist.com The primary goal in these situations is to lower blood pressure in a controlled manner to prevent further organ injury. researchgate.net Fenoldopam has been shown to be effective in this setting, safely lowering blood pressure in a dose-dependent fashion. nih.gov

In a multicenter, randomized trial involving 94 patients with hypertensive emergencies, fenoldopam demonstrated the ability to rapidly lower blood pressure and lead to the clinical stabilization of deteriorating end-organ function. imrpress.com The study noted evidence of acute target-organ damage in participants, including new renal dysfunction, acute congestive heart failure, myocardial ischemia, and advanced hypertensive retinopathy. nih.gov Following treatment, no deaths, completed myocardial infarctions, or strokes were reported within the 48-hour follow-up period, and no patients required dialysis. imrpress.com The vasodilatory effects of fenoldopam are considered a first-line therapeutic approach in hypertensive crises because they help preserve organ blood flow despite the reduction in perfusion pressure. oup.com

Perioperative Blood Pressure Control

The perioperative period presents a unique challenge for blood pressure management, with the potential for sympathetically-mediated hypertensive responses to surgical stimuli like pain and hypoxemia. oup.com Parenteral antihypertensive agents are often required to control or prevent perioperative hypertension and, in some cases, to induce therapeutic hypotension to minimize blood loss or reduce stress on vascular grafts. oup.com

Fenoldopam has been identified as a valuable agent for managing blood pressure in the perioperative setting. oup.comumn.edu Its rapid and controllable onset of action, short duration, and easy reversibility are advantageous during surgical procedures. oup.com In postoperative cardiac surgery patients, fenoldopam has been shown to effectively lower blood pressure, increase the cardiac index, and lower pulmonary pressures. imrpress.com

Comparative Efficacy Studies with Other Antihypertensive Agents

The efficacy of fenoldopam has been compared to other parenteral antihypertensive agents, most notably sodium nitroprusside. In a prospective, randomized trial with 183 patients experiencing acute severe hypertension, fenoldopam and sodium nitroprusside were found to be equivalent in their ability to control and maintain diastolic blood pressure. nih.gov

Another study involving 28 severely hypertensive patients found that fenoldopam produced a dose-dependent decrease in blood pressure similar to that of sodium nitroprusside. oup.com However, a key difference was observed in their effects on renal function; creatinine (B1669602) clearance significantly increased in the fenoldopam-treated group, while it tended to decrease in the sodium nitroprusside group. oup.com In patients with severe left ventricular dysfunction and congestive heart failure, both fenoldopam and sodium nitroprusside increased the cardiac index by approximately 50%, primarily through a reduction in afterload and an increase in stroke volume. oup.com

| Agent | Effect on Blood Pressure | Effect on Cardiac Index | Effect on Renal Function (Creatinine Clearance) | Reference Study |

|---|---|---|---|---|

| Fenoldopam | Dose-dependent reduction, similar to sodium nitroprusside | Significant increase (+33%) | Significant increase | Hill et al. |

| Sodium Nitroprusside | Dose-dependent reduction, similar to fenoldopam | No significant change (+5%) | Tendency to decrease | Hill et al. |

| Fenoldopam | Effective reduction | Increased by ~50% | - | Shusterman et al. |

| Sodium Nitroprusside | Greater dose-dependent reduction than fenoldopam | Increased by ~50% | - | Shusterman et al. |

Renal Function Preservation and Acute Kidney Injury Mitigation

A distinguishing feature of fenoldopam is its effect on the renal vasculature. As a selective dopamine-1 receptor agonist, it induces vasodilation in renal arterioles, which can lead to increased renal blood flow, glomerular filtration rate, and sodium excretion. oup.commdpi.comnih.gov This has led to investigations into its role in protecting the kidneys, especially in high-risk patient populations. ahajournals.org

Role in Hypertensive Patients with Chronic Kidney Disease

Fenoldopam may offer particular benefits for hypertensive patients who also have chronic kidney disease (CKD). nih.gov Research has explored its potential to improve renal hemodynamics in this patient group. A study involving 60 hypertensive CKD patients demonstrated that a very low-dose infusion of fenoldopam significantly increased renal blood flow and decreased the intra-parenchymal renal resistive index, a measure of renal vascular resistance. nih.govresearchgate.net These findings suggest a potential renal protective effect in hypertensive individuals with CKD. nih.gov

Prevention and Treatment Strategies for Acute Kidney Injury in Specific Clinical Settings

Acute kidney injury (AKI) is a serious complication in various clinical scenarios, including major surgery, and is associated with increased morbidity and mortality. mdpi.com Augmenting renal blood flow is a strategy explored for the prevention and early treatment of AKI. acpjournals.org Fenoldopam has been studied extensively for its potential to mitigate AKI in critically ill patients. mdpi.comacpjournals.org

Multiple meta-analyses have synthesized the evidence for fenoldopam's role in AKI prevention. One meta-analysis of 16 randomized controlled trials (RCTs) involving 1,290 patients found that fenoldopam significantly reduced the risk of AKI and the need for renal replacement therapy. mdpi.com A more recent systematic review and meta-analysis of 25 RCTs with 3,339 participants found that fenoldopam was associated with a reduced risk of developing AKI when compared to placebo or saline. epocrates.com This analysis also suggested that fenoldopam may shorten the length of stay in the intensive care unit (ICU). epocrates.comnih.gov

| Study/Meta-Analysis | Patient Population | Key Findings |

|---|---|---|

| Landoni et al. (2007) | 1,290 critically ill patients (surgical or ICU) | Fenoldopam significantly reduced the risk of AKI and the need for renal replacement therapy. mdpi.com |

| Cogliati et al. (2007) | 193 high-risk cardiac surgery patients | Preoperative fenoldopam infusion significantly reduced the incidence of AKI compared to placebo. mdpi.com |

| Gillies et al. (2015) | Cardiac surgery patients (6 RCTs) | Fenoldopam was associated with a reduced incidence of AKI. mdpi.com |

| Esezobor CI, et al. (2024) | 3,339 participants (adults and children) at risk for AKI | Fenoldopam was associated with a reduced risk of developing AKI compared to placebo or saline and potentially shortened ICU stays. epocrates.com |

Meta-Analytic and Observational Study Findings on Renal Outcomes

To synthesize the evidence from multiple clinical trials, several meta-analyses have been conducted. These analyses pool data from various studies to provide a more robust estimate of the treatment effect.

A meta-analysis by Landoni et al. in 2007, which included 16 randomized controlled trials, found that fenoldopam significantly reduced the risk of acute kidney injury and the need for renal replacement therapy. mdpi.com A more recent meta-analysis by Gillies et al. in 2015, focusing on six trials specific to cardiac surgery, also reported a reduced incidence of AKI with fenoldopam use. mdpi.com However, the authors of this later analysis noted significant heterogeneity among the included studies, highlighting the need for larger, high-quality trials. mdpi.com

Observational studies have also contributed to the understanding of fenoldopam's role in renal protection, though their findings are more varied and subject to confounding factors.

Exploratory and Investigational Therapeutic Avenues

Beyond its established use in managing severe hypertension and its investigation in perioperative renal protection, research has begun to explore the potential of fenoldopam in other therapeutic areas.

Potential in Congestive Heart Failure Management

The hemodynamic effects of fenoldopam, including its ability to reduce systemic vascular resistance and increase cardiac index, suggest a potential role in the management of congestive heart failure (CHF). nih.govnih.gov In patients with severe heart failure, intravenous infusion of fenoldopam has been shown to produce a prompt and sustained favorable hemodynamic response. nih.gov

A comparative study evaluated the hemodynamic effects of fenoldopam versus nitroprusside in patients with severe left ventricular dysfunction and CHF. The key findings are detailed in the table below.

| Hemodynamic Parameter | Fenoldopam Effect | Nitroprusside Effect | Reference |

|---|---|---|---|

| Mean Arterial Pressure | Dose-dependent reduction | Greater dose-dependent reduction | oup.com |

| Cardiac Index | Increased by approximately 50% | Not specified | oup.com |

| Right Heart Filling Pressures | No reduction | Reduced | nih.gov |

| Systemic Vascular Resistance | Reduced | Reduced | nih.gov |

While fenoldopam demonstrated beneficial effects on cardiac index and systemic vascular resistance, it did not reduce right heart filling pressures as effectively as nitroprusside. nih.govoup.com These findings suggest that fenoldopam may be beneficial for certain patients with heart failure, but its specific role in this context requires further investigation. nih.gov

Emerging Research in Oncology

Recent preclinical research has uncovered a potential and novel application for fenoldopam in the field of oncology, specifically in breast cancer. Studies have found that the dopamine (B1211576) D1 receptor (D1R), the target of fenoldopam, is overexpressed in a significant percentage of breast cancer cases. nih.govnih.gov This overexpression is associated with more advanced disease and poorer patient survival. nih.govnih.gov

Activation of the D1R has been shown to induce apoptosis (programmed cell death), inhibit cancer cell invasion, and increase chemosensitivity in multiple breast cancer cell lines. nih.govnih.gov In mouse models with D1R-expressing breast cancer xenografts, treatment with fenoldopam, which does not cross the blood-brain barrier, led to a dramatic suppression of tumor growth. nih.govnih.gov

These findings suggest that fenoldopam, an FDA-approved drug for hypertension, could potentially be repurposed as a therapeutic agent for patients with D1R-expressing tumors. nih.govnih.gov Further clinical research is needed to validate these preclinical findings and to determine the safety and efficacy of fenoldopam in the treatment of breast cancer in humans.

Antineoplastic Effects in Lymphoma and Leukemia Cell Lines

The investigation into the direct antineoplastic effects of fenoldopam hydrobromide on lymphoma and leukemia cell lines is an emerging area of research. While studies specifically utilizing fenoldopam are limited, research into the broader class of dopamine D1 receptor agonists suggests a potential therapeutic role. Evidence indicates that activation of the dopamine D1 receptor can induce apoptosis in certain leukemia cell lines. For instance, the D1 agonist SKF38393 has been shown to decrease the cell number in acute myeloid leukemia (AML) cell lines, including AML-OCl2 and AML-OCl, by over 90%. researchgate.net Furthermore, in the K562 chronic myelogenous leukemia (CML) cell line, dopamine-induced apoptosis is mediated through the D1 receptor, involving an increase in intracellular cyclic AMP (cAMP). semanticscholar.orgnih.gov

However, the response to D1 receptor stimulation may be cell-type specific and dependent on the integrity of downstream signaling pathways. In the Jurkat T-cell leukemic cell line, for example, stimulation of D1 and D2 dopamine receptors fails to inhibit the proliferation induced by T-cell receptor activation. nih.gov This lack of response is attributed to a failure in the D1 receptor-mediated activation of cAMP signaling. nih.gov This highlights the complexity of dopamine receptor signaling in cancer cells and underscores the need for further research to elucidate the specific effects of fenoldopam on a wider range of lymphoma and leukemia cell lines.

Dopamine D1 Receptor Expression in Cancer Cells

The expression of dopamine D1 receptors in cancer cells is a critical determinant of their potential response to targeted therapies like fenoldopam. While comprehensive expression profiling across all hematological malignancies is not yet available, studies have confirmed the presence of D1 receptors on various cancer cell types, including leukemic cells. Both normal human T-cells and Jurkat leukemic T-cells express D1 and D2 dopamine receptors. nih.gov The functionality of these receptors, however, can be altered in malignant cells. As mentioned previously, despite the expression of D1 receptors, Jurkat cells exhibit a dysfunctional signaling pathway that renders them resistant to the anti-proliferative effects of D1 receptor agonists. nih.gov

The modulation of dopamine receptor expression may also play a role in the synergistic effects of combination therapies. For instance, treatment with the tyrosine kinase inhibitor axitinib (B1684631) in combination with dopamine has shown an additive effect on cancer cell apoptosis, and it has been observed that dopamine can induce the expression of the D1 receptor, which may be fundamental to this synergistic effect. researchgate.net Further investigation into the expression patterns and functional status of dopamine D1 receptors in various lymphoma and leukemia subtypes is warranted to identify patient populations that may benefit from treatment with fenoldopam.

Immunomodulatory Properties

This compound exhibits immunomodulatory properties, primarily through its action on T-cells and its anti-inflammatory effects. These properties suggest its potential therapeutic application in a range of immune-mediated conditions.

Anti-Autoimmune Effects

The suppressive effects of fenoldopam on activated T-cells suggest a potential role in the management of T-cell-mediated autoimmune diseases. Psoriasis, a chronic inflammatory skin condition, serves as a relevant model for such diseases. Research has shown that the skin of psoriasis patients contains a significantly higher number of D1 receptor-positive T-cells compared to healthy individuals. semanticscholar.org In studies involving activated T-cells from psoriasis patients, fenoldopam demonstrated several inhibitory effects:

Reduced Chemotactic Migration: Fenoldopam decreased the migration of activated T-cells towards the chemokine SDF-1/CXCL12. semanticscholar.org

Decreased Cytokine Secretion: The secretion of multiple pro-inflammatory and immunomodulatory cytokines, including tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-1β (IL-1β), IL-2, IL-4, IL-6, IL-8, and IL-10, was dramatically reduced. semanticscholar.org

Downregulation of Activation Markers: Fenoldopam reduced the expression of key T-cell activation markers such as CD69, CD28, and IL-2. semanticscholar.org

These findings indicate that fenoldopam can effectively dampen the activity of pathogenic T-cells, suggesting its potential as a therapeutic agent for autoimmune disorders where these cells play a central role.

Anti-Inflammatory Mechanisms

The anti-inflammatory mechanisms of fenoldopam are linked to its ability to modulate key inflammatory pathways. In diabetic septic mice, the administration of fenoldopam, a D1-like receptor agonist, was found to attenuate systemic inflammation. nih.gov This effect was associated with the inhibition of p65NF-kB phosphorylation in the spleen. nih.gov The NF-kB signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting this pathway, fenoldopam can effectively reduce the production of inflammatory mediators.

Furthermore, fenoldopam has been shown to directly inhibit the production of TNF-α in splenocytes, even in high-glucose conditions. nih.gov This inhibition is achieved through the suppression of the canonical NF-kB pathway by targeting p65RelA, without affecting the non-canonical NF-kB proteins. nih.gov

| Observed Anti-Inflammatory Effect | Mechanism of Action | Model System |

| Attenuation of systemic inflammation | Inhibition of p65NF-kB phosphorylation | Diabetic septic mice |

| Inhibition of TNF-α production | Suppression of the canonical NF-kB pathway (inhibition of p65RelA) | Splenocytes |

Graft Rejection and Graft Versus Host Disease Mitigation

The potential of fenoldopam to mitigate graft rejection and graft-versus-host disease (GVHD) is an area that requires further investigation. The known suppressive effects of fenoldopam on activated T-cells, which are key mediators of both graft rejection and GVHD, provide a strong rationale for its potential utility in these settings. semanticscholar.org However, direct experimental evidence from animal models of transplantation is currently lacking.

One clinical case report described the failure of fenoldopam to control severe hypertension secondary to renal graft rejection in a pediatric patient. nih.gov It is important to note that this report focused on the antihypertensive effects of the drug and did not assess its immunomodulatory impact on the underlying rejection process. Therefore, dedicated preclinical studies are necessary to evaluate whether the immunomodulatory properties of fenoldopam can translate into a therapeutic benefit for preventing or treating graft rejection and GVHD.

Veterinary Medicine Applications, specifically in Acute Kidney Injury Models

Fenoldopam has been investigated in veterinary medicine for its potential therapeutic role in acute kidney injury (AKI), with studies conducted in both canine and feline models.

In a prospective, randomized, double-blinded, placebo-controlled clinical trial involving 40 dogs with naturally occurring heatstroke-induced AKI, the efficacy of fenoldopam was evaluated. researchgate.netnih.gov The study did not find a clinically relevant beneficial effect of fenoldopam on urine production, glomerular filtration rate (GFR), or fractional sodium excretion. nih.gov There was also no significant difference in the occurrence and severity of AKI between the fenoldopam and placebo groups. nih.gov

A retrospective clinical study evaluated the use of fenoldopam in 28 dogs and 34 cats with AKI. nih.gov This study found that fenoldopam administration appeared to be relatively safe but was not associated with an improvement in survival to discharge, length of hospital stay, or renal biochemical parameters when compared to patients with AKI that did not receive the drug. nih.gov

| Study Type | Animal Model | Key Findings | Conclusion |

| Prospective, Randomized, Placebo-Controlled Trial | 40 dogs with heatstroke-induced AKI | No significant beneficial effects on urine production, GFR, fractional sodium excretion, or the occurrence and severity of AKI. researchgate.netnih.gov | Fenoldopam did not demonstrate efficacy in managing heatstroke-associated AKI in dogs at the dosage studied. nih.gov |

| Retrospective Clinical Study | 28 dogs and 34 cats with AKI | Administration was relatively safe but not associated with improved survival, hospital stay duration, or renal biochemical parameters. nih.gov | No significant improvement in outcomes was observed in critically ill dogs and cats with AKI receiving fenoldopam. nih.gov |

It is worth noting that a study in a rat model of acute ischemic nephropathy demonstrated that fenoldopam can attenuate ischemia/reperfusion-induced apoptosis and the transcription of apoptosis-related genes in the kidney. tandfonline.comnih.gov This suggests a potential protective mechanism that may warrant further investigation in veterinary species with different etiologies of AKI.

Pharmacological Interactions and Mechanisms of Adverse Events of Fenoldopam Hydrobromide

Drug-Drug Interaction Mechanisms

The interactions involving fenoldopam (B1199677) are primarily pharmacodynamic, stemming from its potent vasodilatory and renal effects.

Fenoldopam's primary pharmacodynamic effect is the reduction of peripheral vascular resistance. pediatriconcall.comnih.gov When co-administered with other antihypertensive agents, this can lead to an additive or synergistic drop in blood pressure. medscape.com The mechanism is the convergence of different pathways on the same physiological outcome: vasodilation and blood pressure reduction. For instance, while fenoldopam acts on dopamine (B1211576) D1 receptors, other agents might target beta-adrenergic receptors, angiotensin-converting enzyme (ACE), or calcium channels. drugs.comyoutube.com The simultaneous action on multiple systems that regulate blood pressure can result in a more profound hypotensive effect than either agent alone. drugs.comdrugs.com

Caution is particularly advised with beta-blockers. fda.gov Fenoldopam-induced vasodilation can trigger a compensatory sympathetic reflex, leading to tachycardia. wikipedia.orgnih.gov Beta-blockers can inhibit this reflex tachycardia, potentially leading to unopposed vasodilation and severe hypotension. drugs.comfda.govwikipedia.org

| Co-administered Agent Class | Mechanism of Synergism | Potential Outcome |

|---|---|---|

| Beta-Blockers (e.g., Atenolol, Propranolol) | Additive vasodilation combined with inhibition of reflex tachycardia. fda.govwikipedia.org | Increased risk of severe hypotension. drugs.com |

| Diuretics (e.g., Furosemide, Hydrochlorothiazide) | Combined vasodilatory and volume-depleting effects. drugs.commedindia.net | Enhanced hypotensive effect. |

| ACE Inhibitors (e.g., Captopril) | Fenoldopam causes direct vasodilation, while ACE inhibitors block the renin-angiotensin system, leading to reduced vasoconstriction. drugs.comdrugbank.com | Additive hypotensive effects. drugs.com |

| Other Vasodilators (e.g., Nitroglycerin) | Action on different pathways (dopaminergic vs. nitric oxide) leading to a combined vasodilatory effect. drugs.com | Potentiated hypotension. |

Fenoldopam significantly increases renal blood flow, a core component of its therapeutic action. nih.govmdpi.com This alteration in renal hemodynamics can potentially affect the renal clearance of co-administered drugs. By increasing blood flow to the kidneys, fenoldopam may enhance the excretion of drugs that are primarily eliminated via renal filtration and secretion. Conversely, for some medications, fenoldopam has been noted to potentially decrease their excretion rate, which could lead to higher serum levels and an increased risk of toxicity. drugbank.com For example, concomitant use may lead to elevated serum levels of drugs like amikacin (B45834) or carbamazepine. drugbank.com

The metabolism of fenoldopam occurs largely through conjugation (sulfation and glucuronidation) and does not involve the cytochrome P-450 enzyme system. minicule.comoup.com This reduces the likelihood of metabolic drug-drug interactions with agents that induce or inhibit CYP isoenzymes. However, pharmacokinetic interactions can still occur. For instance, drugs that alter renal function or blood flow could theoretically impact fenoldopam clearance. Additionally, certain medications may affect its excretion. For example, acetaminophen (B1664979) has been suggested to potentially decrease the excretion rate of fenoldopam, which could result in a higher serum level. drugbank.com Conversely, agents like bromotheophylline may increase its excretion rate, potentially lowering its plasma concentration and reducing efficacy. drugbank.com

As a selective D1 receptor agonist, fenoldopam's effects can be directly antagonized by dopamine receptor antagonists. medscape.com Drugs with D1-blocking activity, such as the antipsychotic agent amisulpride (B195569) or the antiemetic metoclopramide, can compete with fenoldopam at the receptor site, diminishing its vasodilatory and antihypertensive effects. medscape.comnih.govrxlist.com Studies in animal models have demonstrated that the hypotensive effects of fenoldopam can be blocked by selective D1 antagonists like SCH 23390. nih.gov

Conversely, potentiation can occur with agents that enhance dopaminergic activity. For example, co-administration with levodopa, a dopamine precursor, could potentially increase the risk of hypotension through synergistic effects on the dopaminergic system. medscape.com

Pathophysiological Mechanisms of Adverse Events

The adverse events associated with fenoldopam are direct extensions of its potent pharmacological actions on the cardiovascular system.

Fenoldopam's primary mechanism of action is the stimulation of peripheral D1 receptors, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). wikipedia.orgpatsnap.com This cascade results in the relaxation of vascular smooth muscle, leading to arterial vasodilation. youtube.com This vasodilation is particularly prominent in renal, mesenteric, coronary, and peripheral arteries, causing a rapid and dose-dependent reduction in systemic vascular resistance. fda.govdrugs.com

The principal adverse events—hypotension and reflex tachycardia—are direct consequences of this potent vasodilation.

Hypotension: Excessive vasodilation can lead to a precipitous drop in blood pressure below the target range. patsnap.com This is the most common dose-limiting side effect and is a direct result of the drug's intended pharmacological action of reducing total peripheral resistance. nih.gov

Reflex Tachycardia: The rapid, drug-induced decrease in arterial blood pressure is sensed by baroreceptors in the aortic arch and carotid sinuses. nih.gov This triggers a compensatory reflex arc via the sympathetic nervous system, leading to an increase in heart rate (tachycardia) and cardiac output in an attempt to restore normal blood pressure. drugs.compatsnap.comnih.gov This response is particularly notable at higher infusion rates. fda.govdrugs.com

Other reported hemodynamic-related adverse events, such as flushing and headache, are also consequences of vasodilation. wikipedia.orgpatsnap.com In some cases, the increased myocardial oxygen demand from tachycardia, coupled with potential decreases in coronary perfusion pressure from hypotension, can lead to angina or electrocardiogram changes in susceptible individuals. drugs.com

| Hemodynamic Parameter | Effect of Fenoldopam | Underlying Pathophysiological Mechanism |

|---|---|---|

| Systemic Vascular Resistance | Decrease | D1 receptor-mediated arterial vasodilation. nih.gov |

| Mean Arterial Pressure (MAP) | Decrease | Direct consequence of reduced systemic vascular resistance. nih.govnih.gov |

| Heart Rate | Increase (Reflex Tachycardia) | Baroreceptor-mediated sympathetic reflex in response to vasodilation and decreased blood pressure. nih.govdrugs.com |

| Renal Blood Flow | Increase | Selective vasodilation of renal afferent and efferent arterioles via D1 receptor stimulation. mdpi.comnih.govoup.com |

| Cardiac Index | Increase | Result of reflex tachycardia and afterload reduction. oup.comnih.gov |

Hemodynamic Derangements

Hypotension Pathogenesis

Fenoldopam hydrobromide's primary therapeutic effect, the reduction of blood pressure, is also the source of its most common adverse event: hypotension. The pathogenesis of fenoldopam-induced hypotension is a direct consequence of its mechanism of action as a selective dopamine D1 receptor agonist. nih.govwikipedia.org These D1 receptors are predominantly located on the smooth muscle cells of peripheral arterioles. patsnap.com

Activation of D1 receptors by fenoldopam stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com Elevated cAMP levels, in turn, activate protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of vascular smooth muscle. youtube.com This leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent fall in blood pressure. nih.govyoutube.com Fenoldopam's vasodilatory effect is most pronounced in the renal, mesenteric, coronary, and cerebral arteries. patsnap.com The reduction in systemic vascular resistance directly unloads the heart, contributing to the hypotensive effect. youtube.com

Reflex Tachycardia Mechanisms

The rapid, drug-induced decrease in blood pressure often elicits a compensatory physiological response known as reflex tachycardia. wikipedia.orgnih.gov This is primarily mediated by the baroreceptor reflex, a homeostatic mechanism that regulates blood pressure. Baroreceptors, located in the aortic arch and carotid sinuses, are stretch receptors that are sensitive to changes in arterial pressure.

When fenoldopam administration leads to a significant drop in blood pressure, the stretching of these receptors decreases. This reduction in stretch sends afferent signals to the medulla oblongata in the brainstem, which in turn modulates the autonomic nervous system. The response involves a decrease in parasympathetic (vagal) tone and an increase in sympathetic outflow to the heart. nih.gov The increased sympathetic activity leads to the release of norepinephrine (B1679862), which stimulates beta-1 adrenergic receptors in the sinoatrial node of the heart, resulting in an increased heart rate (tachycardia). drugbank.com This compensatory tachycardia is an attempt by the body to increase cardiac output and restore normal blood pressure. The intensity of the reflex tachycardia is often dose-dependent. pediatriconcall.com

Metabolic and Electrolyte Imbalances

Hypokalemia Etiology

Fenoldopam administration has been associated with the development of hypokalemia, or low serum potassium levels. pediatriconcall.com The etiology of this adverse event is linked to the drug's effects on renal physiology. Activation of D1-like receptors in the renal tubules can lead to increased urinary excretion of potassium. mdpi.com One of the proposed mechanisms involves the inhibition of the Na+/K+-ATPase pump in the renal tubular cells due to the increase in intracellular cAMP. nih.gov This inhibition can lead to a decrease in potassium reabsorption, thereby promoting its excretion in the urine.

However, some studies have indicated that fenoldopam does not consistently induce the expected increase in potassium excretion (kaliuresis) that would typically accompany an increased sodium load to the distal tubules. nih.gov This suggests that the mechanism of fenoldopam-induced hypokalemia may be more complex and not solely dependent on its natriuretic effects. Further research is needed to fully elucidate the precise tubular mechanisms responsible for this electrolyte imbalance.

Glucose Homeostasis Perturbations

Hyperglycemia has been reported as a potential adverse effect of fenoldopam infusion in some clinical settings. pediatriconcall.com However, the underlying mechanism for this perturbation in glucose homeostasis in humans is not well-established in the available literature.

Interestingly, some preclinical studies have shown conflicting results. For instance, a study in streptozotocin-induced diabetic rats demonstrated that fenoldopam treatment actually improved peripheral insulin (B600854) sensitivity and significantly decreased serum glucose levels. nih.gov The discrepancy between these preclinical findings and the clinical observation of hyperglycemia suggests that the effect of fenoldopam on glucose metabolism may be species-specific or dependent on the underlying physiological condition of the subject. The mechanism by which fenoldopam may lead to hyperglycemia in human patients remains an area for further investigation.

Specific Organ System Manifestations and Their Underlying Mechanisms

Cardiovascular System Abnormalities (e.g., ECG Changes, Angina)

Fenoldopam can induce specific cardiovascular abnormalities, including electrocardiogram (ECG) changes and angina pectoris. pediatriconcall.com

ECG Changes: The most commonly reported ECG abnormalities are ST-T wave changes, including T-wave inversion. nih.govpediatriconcall.com The precise electrophysiological mechanism for these changes is not definitively established. However, they may be related to the combined effects of vasodilation, reflex tachycardia, and potential alterations in myocardial perfusion and repolarization. The reduction in the amplitude of T waves, and in some cases their inversion, is a noted electrocardiographic finding during fenoldopam infusion. nih.gov

Angina: The development of angina, or chest pain, is primarily attributed to an imbalance between myocardial oxygen supply and demand. The reflex tachycardia induced by fenoldopam significantly increases heart rate, which is a major determinant of myocardial oxygen consumption. imrpress.com In patients with pre-existing coronary artery disease, the ability to increase coronary blood flow to meet this heightened demand may be limited. While fenoldopam does cause coronary vasodilation, this effect may not be sufficient to compensate for the increased oxygen demand in all patients, potentially leading to myocardial ischemia and angina. nih.govnih.gov However, it is noteworthy that one study in patients undergoing cardiac surgery suggested that low doses of fenoldopam might actually improve regional myocardial function. nih.gov

Interactive Data Table: Summary of Adverse Events and Mechanisms

| Adverse Event | System | Underlying Mechanism |

| Hypotension | Hemodynamic | Selective D1 receptor agonism leading to peripheral vasodilation and decreased systemic vascular resistance. |

| Reflex Tachycardia | Hemodynamic | Baroreceptor reflex activation in response to a rapid decrease in blood pressure, leading to increased sympathetic outflow to the heart. |

| Hypokalemia | Metabolic/Renal | Potential inhibition of renal tubular Na+/K+-ATPase and increased urinary potassium excretion. |

| Hyperglycemia | Metabolic | Mechanism in humans is not well-established; preclinical data shows conflicting effects on glucose metabolism. |

| ECG Changes (T-wave abnormalities) | Cardiovascular | The precise electrophysiological mechanism is unclear but may be related to altered myocardial perfusion and repolarization due to hemodynamic changes. |

| Angina | Cardiovascular | Increased myocardial oxygen demand secondary to reflex tachycardia, potentially exceeding coronary oxygen supply, especially in patients with coronary artery disease. |

Central Nervous System Effects (e.g., Headache, Dizziness)

The primary central nervous system (CNS) effects associated with this compound administration are headache and dizziness, which are mechanistically linked to its potent vasodilatory properties. patsnap.com Headache is the most frequently reported CNS adverse event, with studies indicating a high incidence. drugs.comnih.gov In clinical trials, headache was reported in as many as 24% of patients receiving fenoldopam. drugs.com The manifestation of headaches can range from mild to severe and is thought to be a direct consequence of the cerebral vasodilation and alterations in cerebral blood flow induced by the drug. patsnap.com

Dizziness is another reported CNS effect, although its frequency is less consistently documented. drugs.comnih.govmayoclinic.org It is often described as lightheadedness and is also attributed to the hemodynamic changes caused by fenoldopam, particularly the reduction in systemic blood pressure. patsnap.comrxlist.com

Below is a summary of the reported incidence of Central Nervous System effects.

| Adverse Event | Reported Incidence/Frequency | Reference |

|---|---|---|

| Headache | Very Common (≥10%), specifically 24% | drugs.com |

| Dizziness | Frequency not reported; Less common or rare | drugs.commayoclinic.org |

Gastrointestinal Manifestations (e.g., Nausea)

Gastrointestinal (GI) side effects are common with this compound, with nausea being the most prominent. nih.gov Nausea is considered a very common adverse event, reported in approximately 12% of patients during clinical studies. drugs.com While typically mild, severe nausea and associated vomiting can lead to complications such as dehydration and electrolyte imbalances. patsnap.com Other less frequent GI manifestations include vomiting, abdominal pain, and abdominal distention. drugs.comunboundmedicine.com

The following table summarizes the incidence of key Gastrointestinal manifestations.

| Adverse Event | Reported Incidence/Frequency | Reference |

|---|---|---|

| Nausea | Very Common (≥10%), specifically 12% | drugs.com |

| Vomiting | Common (1% to 10%) | drugs.com |

Hepatocellular Enzyme Elevations

Reports indicate that this compound administration can be associated with elevations in hepatocellular enzymes. pediatriconcall.com Specifically, increased serum transaminases have been noted as a potential adverse effect. pediatriconcall.com While the precise incidence and clinical significance of these elevations are not extensively detailed, the potential for effects on liver function necessitates monitoring. nih.gov One study investigating hepatic blood flow in patients undergoing coronary artery bypass grafting suggested that fenoldopam may have a hepato-protective effect, though it did not focus on enzyme elevation as a primary adverse outcome. nih.gov

Risk Stratification and Contraindication Considerations

The use of this compound requires careful patient assessment to identify pre-existing conditions that may increase the risk of adverse events.

Pre-existing Conditions Influencing this compound Response (e.g., Glaucoma, Congestive Heart Failure)

Glaucoma: this compound should be administered with caution in patients with glaucoma or intraocular hypertension. rxlist.comdrugs.com The drug causes a dose-dependent increase in intraocular pressure (IOP). drugs.com A clinical study involving patients with ocular hypertension or primary open-angle glaucoma found that fenoldopam infusion significantly increased IOP from a mean baseline of 29.2 mmHg to a mean maximum of 35.7 mmHg. nih.gov This effect is believed to be mediated by the drug's interaction with dopamine-1 receptors involved in the regulation of intraocular pressure. nih.gov The IOP typically returns to baseline within two hours following discontinuation of the infusion. drugs.com